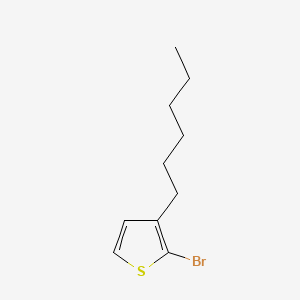

2-Bromo-3-hexylthiophene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-8-12-10(9)11/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJNXCHDODCAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125321-66-6 | |

| Record name | 2-Bromo-3-hexylthiophene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125321-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20449876 | |

| Record name | 2-Bromo-3-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69249-61-2 | |

| Record name | 2-Bromo-3-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-hexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of 2 Bromo 3 Hexylthiophene

Bromination of 3-Hexylthiophene (B156222)

The most common strategy for synthesizing 2-bromo-3-hexylthiophene involves the regioselective bromination of 3-hexylthiophene. The electron-donating nature of the hexyl group at the 3-position directs electrophilic substitution preferentially to the adjacent alpha-positions (2- and 5-positions) of the thiophene (B33073) ring. Due to steric hindrance from the hexyl group, the 2-position is the most reactive site, allowing for selective bromination.

Direct Bromination Approaches

Direct bromination using elemental bromine (Br₂) is a traditional method for halogenating thiophenes. In this approach, 3-hexylthiophene is reacted with bromine, typically in a chlorinated solvent like chloroform (B151607) or carbon tetrachloride, often at low temperatures to control the reaction's exothermicity and minimize side reactions. While effective, this method can lead to the formation of dibrominated byproducts, such as 2,5-dibromo-3-hexylthiophene (B54134), which can be difficult to separate and can negatively impact the performance of resulting polymers. The selectivity of direct bromination is highly dependent on controlling the stoichiometry of the reactants.

N-Bromosuccinimide (NBS) Mediated Bromination

A widely adopted and more selective method for the monobromination of 3-hexylthiophene is the use of N-Bromosuccinimide (NBS). This reagent is favored because it is a solid, making it easier to handle than liquid bromine, and the reaction conditions are generally milder, leading to higher selectivity and purity of the desired product. The reaction is typically carried out in a polar aprotic solvent.

Kinetic studies on the bromination of 3-substituted thiophenes with NBS have elucidated the reaction mechanism. The reaction is understood to proceed via an electrophilic aromatic substitution pathway. It is initiated by the protonation of NBS, which is often facilitated by trace amounts of acid. The protonated NBS then acts as the source of the electrophilic bromine species (Br+). The reaction rate is influenced by the concentration of both the thiophene substrate and NBS. Studies have shown that the reaction is typically first order with respect to both the 3-hexylthiophene and the NBS concentration. The mechanism involves the formation of a sigma complex (or Wheland intermediate), where the bromine atom attaches to the C2 position of the thiophene ring, followed by the loss of a proton to restore aromaticity, with succinimide (B58015) as the byproduct.

The choice of solvent plays a crucial role in the outcome of the NBS bromination of 3-hexylthiophene. Polar aprotic solvents are generally preferred as they can stabilize the charged intermediates in the reaction mechanism without interfering with the reactants. Solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly employed. Research has demonstrated that using a solvent system of THF and acetic acid can lead to high yields and selectivities. For instance, reactions conducted in DMF often result in high yields, but the purity can sometimes be compromised due to side reactions. In contrast, THF is often cited as providing a good balance between reaction rate, yield, and purity. The table below summarizes the effect of different solvents on the reaction.

| Solvent System | Typical Yield (%) | Purity (%) | Reference |

| N,N-Dimethylformamide (DMF) | >95 | ~98 | |

| Tetrahydrofuran (THF) | ~90-95 | >99 | |

| THF/Acetic Acid | >98 | >99 | |

| Chloroform | ~85-90 | ~97 |

Note: Yield and purity values are representative and can vary based on specific reaction conditions.

For applications in organic electronics, the purity of this compound is paramount. Optimization strategies focus on minimizing the formation of the primary impurity, 2,5-dibromo-3-hexylthiophene. This is typically achieved by carefully controlling the stoichiometry, using no more than one equivalent of NBS. Running the reaction at or below room temperature also helps to suppress over-bromination. For scalability, factors such as reaction time, temperature control, and purification methods are critical. On a larger scale, the removal of the succinimide byproduct, which is soluble in some organic solvents, requires careful selection of the purification strategy, often involving aqueous workups and subsequent distillation or chromatography. The use of a THF/acetic acid solvent system has been shown to be highly scalable, providing excellent purity and yield in multikilogram batches.

Influence of Solvent Systems on Yield and Purity

Flow Synthesis Techniques for Enhanced Production

To address the challenges of scalability, safety, and consistency, continuous flow synthesis has emerged as a powerful technique for the production of this compound. In a flow reactor, reactants are continuously pumped through a heated tube or a series of reactors where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time. For the NBS bromination of 3-hexylthiophene, flow synthesis has been shown to significantly reduce reaction times from hours to minutes. The enhanced heat and mass transfer in microreactors allows for rapid and safe execution of the potentially exothermic bromination reaction. This technique not only improves the safety profile by minimizing the volume of reactive intermediates at any given time but also leads to higher product purity and consistency between batches. Studies have reported that flow synthesis can achieve high yields (>95%) and purities (>99.5%) of this compound, making it an attractive method for industrial-scale production.

Advantages over Batch Synthesis

The transition from traditional batch synthesis to continuous flow processes for the bromination of 3-hexylthiophene represents a significant advancement in chemical manufacturing. Continuous flow synthesis offers numerous advantages over conventional batch methods, primarily in the areas of safety, efficiency, and scalability. newcastle.edu.auresearchgate.net

One of the major concerns with the batch bromination of 3-hexylthiophene is the management of the highly exothermic initial reaction to form this compound. newcastle.edu.au In a batch reactor, localized hotspots can form, leading to poor process control and the potential for hazardous thermal runaways, particularly when using solvents like tetrahydrofuran (THF). newcastle.edu.auucc.ie Flow reactors, with their high surface-area-to-volume ratio, enable superior heat dissipation and precise temperature control, thereby mitigating these safety risks. ucc.ie

Furthermore, continuous flow synthesis demonstrates markedly improved efficiency. Research has shown that the space-time yields for the flow synthesis of brominated hexylthiophenes can exceed those of batch chemistry by a factor of at least 1356. newcastle.edu.au This dramatic increase in productivity is a key driver for industrial adoption. The controlled environment of a flow reactor also leads to higher reproducibility between runs, a common challenge in large-scale batch production. akjournals.comresearchgate.net

Additional benefits of flow synthesis include:

Scalability : Scaling up production in a flow system is a matter of running the reactor for a longer duration or "numbering-up" by using multiple reactors in parallel, which is often more straightforward than redesigning large-scale batch reactors. researchgate.net

Process Compression : Flow chemistry encourages rethinking traditional multi-step synthetic routes, often allowing for the telescoping of reaction sequences and eliminating the need for intermediate purification steps.

Temperature Control in Flow Reactors

Precise temperature management is a cornerstone of successful flow chemistry, especially for thermally sensitive reactions like the bromination of 3-hexylthiophene. newcastle.edu.auucc.ie The initial bromination step is known to be exothermic, while the subsequent bromination to 2,5-dibromo-3-hexylthiophene is isothermal. newcastle.edu.au Flow reactors provide the means to precisely control the temperature of the reaction mixture as it moves through the system, ensuring optimal conditions for each stage of the reaction.

Kinetic studies have enabled the development of synthetic methods that leverage this control by operating at different temperatures within the same process. For example, a two-temperature model can be employed:

First Bromination (3-hexylthiophene to this compound) : Conducted at a lower temperature, such as 15°C, to manage the initial exotherm. newcastle.edu.au

Second Bromination (this compound to 2,5-dibromo-3-hexylthiophene) : Performed at a higher temperature, like 30°C, to increase the reaction rate. newcastle.edu.au

This level of control allows for the synthesis of the desired product with full conversion in under 40 minutes, a significant time reduction compared to batch methods that can take several hours. newcastle.edu.au Modern flow reactor platforms offer a variety of configurations to achieve this, including cooled tube and column reactors capable of operating at temperatures ranging from -70°C to 250°C. ucc.ievapourtec.com By maintaining precise temperature profiles, unwanted side reactions and the formation of unstable intermediates are minimized, leading to higher product purity and yield. ucc.ie

Alternative Synthetic Routes to Monobrominated Hexylthiophenes

Beyond the direct electrophilic bromination of 3-hexylthiophene, alternative strategies have been developed to achieve greater control over the regioselectivity of monobromination. These methods often involve the use of organometallic intermediates to direct the functionalization of the thiophene ring.

One notable alternative approach is the dehydrohalogenative polycondensation of this compound, which, while a polymerization method, relies on the regiochemically pure monomer as its starting point. researchgate.net The synthesis of this monomer itself can be achieved through various regioselective pathways. Other strategies include multi-step sequences involving chemo- and regioselective direct lithiation reactions followed by bromination or cross-coupling reactions. mdpi.commdpi.com These methods are particularly valuable for creating complex oligothiophenes or functionalized materials where precise structural control is paramount. acs.orgjcu.edu.au

Regioselective Metalation Strategies

Regioselective metalation is a powerful tool for the synthesis of specifically substituted thiophenes, including this compound. This strategy involves the deprotonation of the thiophene ring at a specific position using a strong base, creating a metalated intermediate that can then react with an electrophile (such as a bromine source) or be used in a cross-coupling reaction.

Two primary metalation approaches have been extensively researched:

Lithiation with Organolithium Reagents : This classic method often uses bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). By carefully controlling the reaction temperature, selective metalation can be achieved. For instance, treating 3-hexylthiophene with n-BuLi at -78°C leads to selective lithiation at the 2-position. google.com Quenching this intermediate with a bromine source produces this compound with high regioselectivity and yield. google.comcmu.edu Similarly, lithiation of this compound at the 5-position can be achieved at -40°C, which is a key step in the synthesis of regioregular poly(3-hexylthiophene). cmu.edu

Magnesiation with Hauser Bases : A more recent development involves the use of hindered magnesium amide bases, such as the Knochel-Hauser base (TMPMgCl·LiCl, where TMP = 2,2,6,6-tetramethylpiperidyl). acs.orgjcu.edu.au This base selectively deprotonates 3-hexylthiophene at the 5-position. acs.orgjcu.edu.au The resulting organomagnesium species can then participate in nickel-catalyzed cross-coupling reactions with a brominated thiophene, such as this compound, to form head-to-tail coupled bithiophenes. acs.orgkobe-u.ac.jp This iterative approach allows for the controlled, stepwise growth of well-defined oligothiophenes. acs.org

The choice of metalation strategy depends on the desired regioisomer and the subsequent chemical transformations planned for the molecule.

Table 1: Comparison of Synthetic Strategies for this compound

| Synthetic Strategy | Key Reagents | Position of Bromination | Key Advantages/Features | Reference |

|---|---|---|---|---|

| Direct Electrophilic Bromination (Batch) | N-Bromosuccinimide (NBS) or Br₂ | 2-position | Common, straightforward one-step reaction. | kinampark.commdpi.com |

| Direct Electrophilic Bromination (Flow) | N-Bromosuccinimide (NBS) | 2-position | Improved safety, temperature control, and space-time yield. | newcastle.edu.au |

| Regioselective Lithiation | n-BuLi, then Br₂ | 2-position | High regioselectivity and yield via a controlled one-pot process. | google.com |

| Regioselective Metalation & Cross-Coupling | TMPMgCl·LiCl, then coupling partner (e.g., this compound) | Used to create dimers/oligomers from this compound. Metalation occurs at the 5-position of the starting material. | Enables stepwise, regiocontrolled synthesis of oligothiophenes. | acs.orgjcu.edu.au |

Role of 2 Bromo 3 Hexylthiophene in Conjugated Polymer Synthesis

Polymerization Mechanisms and Catalysis

The creation of high-performance conjugated polymers from 2-Bromo-3-hexylthiophene relies on sophisticated polymerization techniques. These methods are designed to control the polymer's structure, molecular weight, and properties with a high degree of precision.

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a powerful "quasi-living" chain-growth process for synthesizing regioregular poly(3-alkylthiophenes). rsc.orgresearchgate.net This method offers excellent control over the polymer's final characteristics.

The GRIM polymerization process begins with the treatment of a 2,5-dihalo-3-alkylthiophene, such as 2,5-dibromo-3-hexylthiophene (B54134), with a Grignard reagent like tert-butylmagnesium chloride. tdl.orgrsc.org This results in a magnesium-halogen exchange, forming a mixture of two regiochemical isomers: 2-bromo-3-alkyl-5-bromomagnesiothiophene and 2-bromomagnesio-3-alkyl-5-bromothiophene, typically in a ratio of about 85:15. acs.org

Upon the introduction of a nickel catalyst, typically Ni(dppp)Cl₂, a "quasi-living" chain-growth polymerization is initiated. rsc.org A key feature of this mechanism is that the nickel catalyst remains associated with the growing polymer chain. rsc.org The polymerization proceeds in a controlled manner, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. Kinetic studies have confirmed that the polymerization follows a chain-growth mechanism rather than a step-growth process. The living nature of the polymerization allows for the creation of block copolymers through the sequential addition of different monomers. researchgate.net

The choice of initiator and catalyst is crucial in GRIM polymerization. Nickel-based catalysts, particularly Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), are highly effective. tdl.orgcmu.eduacs.org The nickel catalyst acts as an initiator, and the Ni(dppp) moiety becomes incorporated into the polymer as an end group.

The catalyst's role is to selectively polymerize one of the Grignard regioisomers. rsc.orgcmu.edu Specifically, the less sterically hindered 2-bromo-5-halomagnesium-3-hexylthiophene isomer is consumed during polymerization, while the more hindered isomer is not. tdl.orgcmu.edu This selectivity is a major contributor to the high regioregularity (often exceeding 95% head-to-tail couplings) of the resulting polymer. acs.org

The type of transition metal in the catalyst complex significantly impacts the polymerization mechanism. While nickel catalysts lead to a living chain-growth process, palladium catalysts have been shown to proceed via a step-growth mechanism, resulting in polymers with lower regioregularity. rsc.orgrsc.org Platinum catalysts, on the other hand, tend to produce only very low molecular weight products. rsc.org

A significant advantage of GRIM polymerization is the ability to control the molecular weight (MW) and polydispersity index (PDI) of the resulting polymer. The molecular weight of the poly(3-alkylthiophene) is a direct function of the molar ratio of the monomer to the nickel initiator. cmu.edu By adjusting this ratio, polymers with predictable molecular weights can be synthesized. nih.gov

This controlled polymerization process can yield poly(3-hexylthiophene) with relatively narrow molecular weight distributions, with PDI values often below 1.5 and sometimes as low as 1.2. cmu.edu The ability to produce polymers with well-defined molecular weights and low polydispersity is critical for achieving consistent and high-performance organic electronic materials. researchgate.net

The living nature of GRIM polymerization provides a versatile platform for the in-situ functionalization of polymer end-groups. tdl.orguni-bayreuth.de After the monomer is consumed, the nickel catalyst remains at the active chain end. uni-bayreuth.de This allows for the introduction of various functional groups by quenching the polymerization with specific reagents.

A common method involves adding a Grignard reagent (RMgX) to the reaction mixture after polymerization is complete. cmu.edu This terminates the polymer growth and attaches the 'R' group to the end of the polymer chain. cmu.edu A wide variety of functional groups can be introduced using this method, including allyl, ethynyl, and vinyl groups. uni-bayreuth.decmu.edu The choice of the Grignard reagent can influence whether the resulting polymer is mono- or di-functionalized. uni-bayreuth.de This end-group functionalization is a powerful tool for creating tailored polymer architectures, such as block copolymers, or for attaching the polymer to surfaces. researchgate.netuni-bayreuth.de

Control over Molecular Weight and Polydispersity

Direct Arylation Polycondensation (DArP)

Direct Arylation Polycondensation (DArP) has emerged as a more atom-economical and straightforward alternative to traditional cross-coupling reactions like Stille and Suzuki polymerizations for synthesizing conjugated polymers. researchgate.netresearchgate.net This method avoids the need to pre-metalate the thiophene (B33073) monomer.

In DArP, this compound is directly polymerized, often using a palladium catalyst. nih.govrsc.org This method has been successfully used to synthesize high molecular weight poly(3-hexylthiophene) with high regioregularity. researchgate.net For instance, using Herrmann's catalyst and specific phosphine (B1218219) ligands, HT-P3HT with molecular weights (Mn) up to 30,600 and regioregularity of 98% has been achieved in high yields. researchgate.net

The reaction conditions, such as the choice of catalyst, ligand, base, and temperature, are critical for controlling the polymerization and minimizing defects. researchgate.netrsc.org Optimized conditions, for example, using a palladium acetate (B1210297) catalyst with a bulky carboxylate ligand at a lower temperature, can produce P3HT with properties that closely match those of polymers produced by the Stille method. researchgate.net DArP has also been employed to create donor-acceptor random copolymers by reacting this compound with other monomers, such as unsymmetrical monothienoisoindigo units, for applications in organic solar cells. rsc.org

Regioregularity Control in DArP

Suzuki Coupling Reactions

This compound is also a valuable precursor for creating block copolymers through Suzuki coupling reactions. This method allows for the synthesis of well-defined block copolymers by coupling a pre-synthesized P3HT block with another polymer block.

In a typical approach, regioregular P3HT with a terminal bromine atom (P3HT-Br) is first prepared, often via Grignard metathesis polymerization of this compound. mdpi.com This P3HT-Br can then be coupled with a second polymer block, such as polystyrene (PS) that has been functionalized with a boronic ester group, using a palladium catalyst. mdpi.com This strategy has been successfully employed to synthesize P3HT-b-PS diblock copolymers. mdpi.com The formation of the block copolymer is confirmed by an increase in molecular weight and a unimodal profile in gel permeation chromatography (GPC). mdpi.com

Another innovative one-pot approach combines Kumada-Tamao catalyst-transfer condensation polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene with a subsequent Suzuki-Miyaura end-functionalization using a pinacol (B44631) arylboronate. rsc.org This tandem reaction allows for the synthesis of P3HT with functional groups at both ends, and has been extended to create PMMA-b-P3HT-b-PMMA triblock copolymers. rsc.org

| Polymerization Method | Coupled Polymer Block | Resulting Copolymer | Reference |

| Suzuki Coupling | Polystyrene (PS) | P3HT-b-PS | mdpi.com |

| Tandem Kumada-Tamao Polymerization and Suzuki-Miyaura Coupling | Poly(methyl methacrylate) (PMMA) | PMMA-b-P3HT-b-PMMA | rsc.org |

Table 2: Synthesis of Block Copolymers using this compound via Suzuki Coupling

Derivatization of 2,5-Dibromo-3-hexylthiophene

2,5-Dibromo-3-hexylthiophene serves as a crucial starting material not only for direct polymerization but also for the synthesis of various functionalized thiophene monomers. These derivatization reactions enable the introduction of different chemical groups, which can alter polymerization pathways and introduce specific functionalities into the resulting polymers.

A significant derivatization route is the conversion of 2,5-dibromo-3-hexylthiophene into organoboron compounds. For instance, it can be transformed into 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)-3-hexylthiophene. This is typically achieved through a lithium-bromine exchange reaction at low temperatures using n-butyllithium, followed by quenching the resulting lithiated intermediate with an electrophile like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. matec-conferences.org This boronic ester derivative is a key monomer for Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of alternating copolymers. matec-conferences.org

Another fundamental derivatization is the in-situ formation of a Grignard reagent, which is the first step in Grignard Metathesis (GRIM) polymerization. beilstein-journals.orgresearchgate.net Reacting 2,5-dibromo-3-hexylthiophene with one equivalent of an alkylmagnesium halide (e.g., t-butylmagnesium chloride) results in a magnesium-halogen exchange, predominantly at the less sterically hindered 5-position. beilstein-journals.orgresearchgate.net This produces a mixture of reactive Grignard monomers, primarily 2-bromo-5-chloromagnesio-3-hexylthiophene, which can then undergo polymerization. beilstein-journals.org

Furthermore, 2,5-dibromo-3-hexylthiophene is the precursor for synthesizing end-functionalized polymers. For example, vinyl-terminated poly(3-hexylthiophene) (P3HT) can be prepared by initiating GRIM polymerization from 2,5-dibromo-3-hexylthiophene and then terminating the reaction with vinyl magnesium bromide. cmu.edu The terminal vinyl group can be subsequently modified, for instance, through hydroboration/oxidation, to introduce a hydroxyl group, which can then be used to initiate other types of polymerization, such as Atom Transfer Radical Polymerization (ATRP). cmu.edu

Table 1: Examples of Derivatization Reactions of 2,5-Dibromo-3-hexylthiophene

| Starting Material | Reagents | Product | Application | Reference |

| 2,5-Dibromo-3-hexylthiophene | 1. n-Butyllithium 2. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)-3-hexylthiophene | Monomer for Suzuki Polycondensation | matec-conferences.org |

| 2,5-Dibromo-3-hexylthiophene | t-Butylmagnesium chloride | 2-Bromo-5-chloromagnesio-3-hexylthiophene (in situ) | Monomer for GRIM Polymerization | beilstein-journals.org |

| 2,5-Dibromo-3-hexylthiophene | 1. t-Butylmagnesium chloride 2. Ni(dppp)Cl₂ 3. Vinyl magnesium bromide | Vinyl-terminated Poly(3-hexylthiophene) | Precursor for Block Copolymers | cmu.edu |

Chain-Growth Polymerization Beyond GRIM

While Grignard Metathesis (GRIM) polymerization is a foundational chain-growth method for synthesizing P3HT, research has focused on moving beyond its initial limitations to achieve greater control over polymer architecture and properties. ethz.chacs.org The evolution of GRIM into Kumada Catalyst-Transfer Polycondensation (KCTP) marked a significant advance, establishing that the process follows a living, chain-growth mechanism where the catalyst remains associated with the polymer chain end. acs.orghep.com.cn However, the exploration continues for alternative chain-growth strategies that offer different functionalities or improved control.

One such strategy involves the design of novel initiators. A notable example is the use of a hydroxyl-functionalized π-allyl nickel complex. rsc.org This type of initiator enables the direct synthesis of hydroxyl-terminated P3HT from 2,5-dibromothiophene (B18171) in a controlled manner. rsc.org The presence of the terminal hydroxyl group is highly advantageous for creating block copolymers, as demonstrated by the synthesis of polybutadiene-b-P3HT. rsc.org This approach provides a new route for producing well-defined, functional conjugated polymers that are not easily accessible through traditional GRIM methods. rsc.org

Exploration of New Catalytic Systems

The choice of catalyst is paramount in controlling the polymerization of this compound. While Ni(II) complexes with phosphine ligands like Ni(dppp)Cl₂ (where dppp is 1,3-bis(diphenylphosphino)propane) are standard for KCTP, significant research has been dedicated to finding more active and versatile catalytic systems. acs.orggoogle.com

Recent advancements have introduced highly efficient nickel catalysts that can produce P3HT with exceptionally high molecular weights. For example, the N-heterocyclic carbene (NHC) ligated complex, [CpNiCl(SIPr)], has been shown to be a potent catalyst for the polymerization of this compound. rsc.org This system, when combined with a Hauser base (TMPMgCl·LiCl) for metalation, yields highly regioregular P3HT with molecular weights reaching up to 815,000 g/mol . rsc.org The high activity of such catalysts allows for low catalyst loadings and efficient polymerization at room temperature. rsc.org

Beyond the conventional KCTP mechanism, new catalysts have been developed that facilitate polymerization through alternative pathways. One such system enables a controlled radical polymerization of thiophene Grignard monomers. google.com This method diverges from the typical oxidative addition/reductive elimination cycle of KCTP and offers a different mechanistic handle on the polymerization process, allowing for the synthesis of regioregular polythiophenes and block copolymers. google.com The choice of the transition metal itself is also critical; comparative studies have shown that while nickel catalysts promote a living chain-growth mechanism, palladium catalysts tend to dissociate from the polymer chain, leading to a step-growth process and lower regioregularity. rsc.org

Table 2: Selected Catalytic Systems for Polymerization of 3-Hexylthiophene (B156222) Monomers

| Catalyst | Monomer Type | Polymerization Method | Key Feature | Reference |

| Ni(dppp)Cl₂ | Grignard Monomer | KCTP | Standard catalyst, controlled polymerization | acs.org |

| [CpNiCl(SIPr)] | This compound + Hauser Base | Deprotonative Polycondensation | High molecular weight P3HT | rsc.org |

| Novel Ni(II) Complex | Thiophene Grignard Monomer | Controlled Radical Polymerization | Alternative to KCTP mechanism | google.com |

| Pd(dppe)Cl₂ | Grignard Monomer | GRIM | Step-growth mechanism, lower regioregularity | rsc.org |

Mechanistic Insights into Controlled Polymerization

The understanding that GRIM polymerization proceeds via a chain-growth, rather than step-growth, mechanism was a pivotal discovery in the synthesis of well-defined conjugated polymers. The key mechanistic model is the Kumada Catalyst-Transfer Polycondensation (KCTP). acs.orggoogle.com In this process, the nickel catalyst does not dissociate into the solution after a coupling step. Instead, it undergoes an intramolecular oxidative addition with the C-Br bond at the end of the newly extended polymer chain. google.com This "catalyst transfer" keeps the catalyst associated with the propagating chain end, effectively making it a "living" polymerization where termination and chain transfer events are minimized. rsc.org This mechanism is responsible for the linear relationship observed between the number-average molecular weight (Mn) and the monomer-to-initiator ratio, as well as the low polydispersity indices (PDI) of the resulting polymers. acs.org

Kinetic and computational studies have provided deeper insights. The superiority of nickel over palladium for KCTP has been attributed to the relative stabilities of the catalyst-polymer intermediates. rsc.org Nickel catalysts tend to remain associated with the growing polymer chain, facilitating the chain-growth pathway. In contrast, palladium catalysts are more prone to dissociate, leading to side reactions and a loss of control, resulting in a step-growth mechanism and polymers with lower regioregularity. rsc.org

The formation of the active Grignard monomer from 2,5-dibromo-3-hexylthiophene is also a critical step influencing the polymerization. uni-bayreuth.de The kinetics of this metathesis reaction and the choice of quenching agent at the end of the polymerization can significantly impact the final polymer properties. For instance, quenching the living polymer chains with methanol (B129727) has been shown to cause some chain coupling, which can affect the molecular weight distribution. uni-bayreuth.de

C-H Activation and Cross-Coupling Reactions

As an alternative to traditional cross-coupling methods that require the synthesis of organometallic monomers (like Grignard reagents), Direct Arylation Polymerization (DAP) has emerged as a more atom- and step-economical strategy. mdpi.comacs.org This approach utilizes the direct activation of a C-H bond, bypassing the need for di-halogenated or organometallic precursors. For P3HT synthesis, the monomer this compound is ideal for this method, as it possesses a reactive C-H bond at the 5-position.

Palladium catalysts are commonly employed for these C-H activation reactions. An efficient dehydrohalogenative polycondensation of this compound has been demonstrated using Herrmann's catalyst, a palladium-based system, to produce P3HT with high regioregularity (98%) and high molecular weight. researchgate.net The reaction proceeds by coupling the C-Br bond of one monomer with the C-H bond of another. researchgate.netcapes.gov.br

More recently, novel bimetallic catalytic systems have been explored to further refine this process. One innovative approach uses a dual gold-palladium system. acs.org In this method, a gold(I) catalyst is first used to selectively C-H activate the 5-position of this compound, forming a reactive aurylated thiophene monomer. mdpi.comacs.org This stable intermediate is then polymerized using a separate palladium catalyst, which facilitates a controlled, living-type chain-growth polymerization. acs.org This methodology represents a significant step toward incorporating C-H activation into the controlled synthesis of conjugated polymers, combining the efficiency of C-H activation with the precision of chain-growth mechanisms. acs.org

Synthesis of Poly(3-hexylthiophene) (P3HT) and its Derivatives

Regioregularity Control and Its Significance

Regioregularity is one of the most critical structural parameters governing the properties of poly(3-hexylthiophene) (P3HT). It refers to the precision of the monomer unit arrangement in the polymer chain, specifically the percentage of head-to-tail (HT) linkages versus head-to-head (HH) or tail-to-tail (TT) defects. rsc.org

Significance of Regioregularity: A high degree of HT coupling (>95%) is essential for achieving desirable optoelectronic properties. cut.ac.cy The linear, planar backbone of highly regioregular P3HT allows for effective π-π stacking between adjacent polymer chains. This intermolecular organization leads to the formation of well-ordered, semi-crystalline lamellar structures, which are crucial for efficient charge transport. cut.ac.cy Consequently, higher regioregularity is directly linked to improved charge carrier mobility, enhanced optical absorption (red-shifted absorption maximum), and better performance in electronic devices such as organic photovoltaics (OPVs) and field-effect transistors. cut.ac.cycsic.esresearchgate.net Studies have also shown that other physical properties, such as specific capacitance, increase with higher regioregularity due to more ordered ion pathways. Interestingly, research has revealed that configurational sequences beyond simple dyads, such as the population of HT-HT triads, can also play a significant role in the self-assembly and crystallization kinetics of P3HT. rsc.org

Control of Regioregularity: The synthesis method is the primary tool for controlling regioregularity.

Oxidative Coupling: Polymerization using oxidants like ferric chloride (FeCl₃) is a simple and cost-effective method but typically yields P3HT with lower regioregularity and a broad molecular weight distribution. rsc.org However, modifications such as lowering the reaction temperature or applying an external electric field during polymerization have been shown to improve the regiochemical control of this method. rsc.orgrsc.org

GRIM/KCTP Method: The Grignard Metathesis (GRIM) method and its refined version, Kumada Catalyst-Transfer Polycondensation (KCTP), are the most effective techniques for producing highly regioregular P3HT (>98% HT). researchgate.netresearchgate.net The high regioselectivity arises from the catalyst's preference for reacting at the less sterically hindered 5-position of the thiophene ring during the chain-growth process. researchgate.net

Direct Arylation Polymerization (DAP): C-H activation methods can also produce highly regioregular P3HT. However, careful optimization of the catalyst system and reaction conditions is necessary to ensure the selective activation of the C-H bond at the 5-position over the C-H bond at the 4-position, which would lead to a regiochemical defect. acs.orgresearchgate.netacs.org

While high regioregularity is generally considered beneficial, some studies have noted that in specific contexts, a regiorandom polymer may exhibit unexpected performance benefits, suggesting that the relationship between regularity and function can be complex. acs.org

Table 3: Impact of Regioregularity on P3HT Properties

| Property | Low Regioregularity | High Regioregularity | Reference |

| Chain Conformation | Twisted, non-planar | Planar, rod-like | cut.ac.cy |

| Morphology | Amorphous, disordered | Semi-crystalline, ordered π-stacking | |

| Optical Absorption | Blue-shifted λmax | Red-shifted λmax, higher absorption coefficient | cut.ac.cy |

| Charge Carrier Mobility | Low | High | cut.ac.cy |

| Device Performance (e.g., OPV) | Poor | High | csic.esacs.org |

| Specific Capacitance | Lower | Higher |

Head-to-Tail Regioregularity

Molecular Weight Control and Distribution

The ability to control the molecular weight (Mn) and polydispersity (Mw/Mn) of P3HT is critical for optimizing its performance in electronic devices. acs.orgnih.gov The polymerization of this compound and its derivatives can be conducted in a controlled, chain-growth manner, allowing for predictable molecular weights and narrow molecular weight distributions. acs.orgnih.gov

One of the most effective methods for achieving this control is Grignard Metathesis (GRIM) polymerization. acs.org By using a monomer like 2-bromo-3-hexyl-5-iodothiophene (B174538) and reacting it with a Grignard reagent, a living polymerization can be initiated with a nickel catalyst. acs.orgnih.gov In this process, the molecular weight of the resulting P3HT can be tuned by adjusting the initial ratio of the monomer to the catalyst. acs.orgnih.gov This method has been shown to produce P3HT with low polydispersity, indicating a well-controlled polymerization. acs.orgnih.gov

Externally initiated polymerizations have also been developed to gain further control. Using specific nickel(II) complexes as initiators for the polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene allows for the synthesis of P3HT with predetermined molecular weights and narrow distributions. nih.govresearchgate.net Direct arylation polymerization (DArP) has also emerged as a powerful technique. By using an end-capping reagent, the molecular weight of P3HT can be controlled. researchgate.net The presence of impurities, such as the isomeric 2-bromo-4-hexylthiophene, can act as a chain-terminating agent, thereby influencing and often lowering the final molecular weight of the polymer. nih.gov

Table 1: Comparison of Polymerization Methods for P3HT Synthesis

| Polymerization Method | Monomer(s) | Catalyst/Initiator | Key Control Factor | Resulting Polymer Characteristics |

|---|---|---|---|---|

| Grignard Metathesis (GRIM) | 2-bromo-3-hexyl-5-iodothiophene | Ni(dppp)Cl₂ | Monomer-to-catalyst ratio | Controlled Mₙ, low PDI, high regioregularity |

| Externally Initiated GRIM | 2-bromo-5-chloromagnesio-3-hexylthiophene | cis-chloro(aryl)(dppp)nickel(II) | Monomer-to-initiator ratio | Controlled Mₙ, narrow PDI, high regioregularity |

| Direct Arylation (DArP) | This compound | Herrmann's catalyst/Pd(OAc)₂ | End-capping reagent concentration | Controlled Mₙ, high regioregularity |

Synthesis of Block Copolymers utilizing this compound

This compound is a key building block for creating complex macromolecular architectures such as block copolymers. These materials combine the conductive properties of a conjugated polymer block (like P3HT) with the distinct properties of another polymer block, leading to materials with unique self-assembly behaviors and functionalities. tdl.org

Rod-coil block copolymers consist of a rigid, conjugated "rod" segment (P3HT) and a flexible, non-conjugated "coil" segment. acs.org The synthesis of these copolymers often starts with the controlled polymerization of a this compound derivative to create a P3HT macroinitiator. tandfonline.comcmu.edu This P3HT block can then initiate the polymerization of a second monomer to form the coil block. cmu.edu For example, a P3HT chain with a suitable end-group can be used to initiate Atom Transfer Radical Polymerization (ATRP) of monomers like methyl methacrylate (B99206) or acrylates, yielding P3HT-b-poly(methyl methacrylate) or P3HT-b-poly(acrylate) rod-coil block copolymers. tandfonline.comcmu.edu The distinct chemical nature of the rod and coil blocks drives microphase separation, leading to the formation of nanoscale morphologies such as lamellae, cylinders, or spheres, which are of interest for applications in organic solar cells and other electronic devices. tdl.orgtandfonline.com

The synthesis of well-defined block copolymers requires controlled or "living" polymerization techniques. One prominent strategy involves Grignard Metathesis (GRIM) polymerization to first synthesize a P3HT block with a reactive end-group. nih.govtandfonline.com For instance, starting the polymerization of 2-bromo-5-iodo-3-hexylthiophene with Ni(dppp)Cl₂ can produce a bromine-terminated P3HT. tandfonline.com This "living" P3HT chain can then be used to initiate the polymerization of a second monomer, or it can be terminated and then chemically modified to create a macroinitiator for a subsequent polymerization step. tandfonline.comcmu.edu

Table 2: Synthesis Strategies for P3HT-based Block Copolymers

| Copolymer Type | Synthesis Strategy | P3HT Block Synthesis | Second Block Synthesis | Example |

|---|---|---|---|---|

| Rod-Coil | Macroinitiator Approach | GRIM polymerization of 2-bromo-5-iodo-3-hexylthiophene | Atom Transfer Radical Polymerization (ATRP) | P3HT-b-poly(methyl methacrylate) |

| Rod-Rod | Sequential Monomer Addition | GRIM polymerization of 2-bromo-3-hexyl-5-iodothiophene | GRIM polymerization of a different 2,5-dibromo-3-substituted thiophene | Poly(3-hexylthiophene)-b-poly(3-phenoxymethylthiophene) |

| Donor-Acceptor | Sequential Mechanistically Distinct Polymerizations | GRIM polymerization of 5-chloromagnesio-2-bromo-3-hexylthiophene | Isocyanide Polymerization | P3HT-b-poly(isocyanide) |

Rod-Coil Block Copolymers

Synthesis of Oligothiophenes from this compound

Well-defined, monodisperse oligothiophenes are valuable as model compounds for understanding the fundamental properties of their polymeric counterparts and for applications in high-performance organic electronics. cymitquimica.comethz.ch this compound serves as a key starting material for the iterative, stepwise synthesis of these oligomers. acs.orgnih.gov

One effective method involves the regioselective metalation of a 3-substituted thiophene, such as 3-hexylthiophene, at the 5-position using a strong base like TMPMgCl·LiCl. acs.orgnih.gov The resulting organometallic species can then undergo a nickel-catalyzed cross-coupling reaction with this compound to form a bithiophene. acs.orgnih.gov This process can be repeated iteratively, adding one thiophene unit at a time, to build up longer, regioregular head-to-tail oligothiophenes of precise length. acs.orgnih.gov

Another strategy involves the deprotonation of this compound itself at the 5-position, followed by coupling with a ketone like benzophenone (B1666685) to create a functionalized monomer. rsc.org These monomers can then be used in ipso-arylative polymerization to form oligomers and polymers. rsc.org The synthesis of α,ω-disubstituted oligothiophenes with head-to-head linkages has also been achieved starting from the bromination of 3-hexylthiophene to produce this compound, which is then used in subsequent coupling reactions. oup.com These synthetic routes provide access to a range of well-defined oligothiophene structures for fundamental studies and device applications. acs.orgoup.com

Synthesis of Macrocyclic P3HT Structures

The synthesis of macrocyclic P3HT is a sophisticated process that generally involves the initial preparation of a linear, telechelic (end-functionalized) P3HT chain, which is then induced to undergo an intramolecular end-to-end coupling reaction. The journey from the simple monomer to the complex cyclic polymer architecture underscores the importance of precise control over the polymerization and subsequent cyclization steps.

A prevalent strategy for synthesizing macrocyclic P3HT begins with the conversion of this compound into a more reactive, bifunctional monomer. A common derivative is 2-bromo-3-hexyl-5-iodothiophene, which can be prepared by the iodination of this compound. researchgate.netrsc.org This dihalogenated monomer is then polymerized using methods like Grignard Metathesis (GRIM) polymerization. This polymerization technique allows for the formation of living polymer chains, meaning the chain ends remain active and can be further functionalized. mdpi.com

In a typical procedure, the polymerization of 2-bromo-3-hexyl-5-iodothiophene is initiated to produce a linear P3HT chain with reactive bromine and iodine termini. researchgate.net These end groups are then transformed into functionalities suitable for a high-yield intramolecular cyclization reaction. For instance, the linear polymer can be designed to have a nucleophilic and an electrophilic end, which can then react with each other under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

One documented approach involves the synthesis of a linear P3HT with α-keto and ω-bromo end groups. researchgate.net The α-keto group can be introduced using a functionalized initiator during the polymerization. The resulting linear polymer is then subjected to a cyclization reaction, often mediated by a palladium catalyst, to form the macrocyclic structure. researchgate.net The success of the cyclization is highly dependent on reaction conditions that promote the ends of the same polymer chain finding each other.

The characterization of the resulting macrocyclic P3HT is critical to confirm the absence of end groups and to verify the cyclic topology. Techniques such as ¹H NMR spectroscopy and size-exclusion chromatography (SEC) are employed. In ¹H NMR, the disappearance of signals corresponding to the end groups of the linear precursor is a key indicator of successful cyclization. SEC analysis often shows a smaller hydrodynamic volume for the cyclic polymer compared to its linear counterpart of the same molecular weight.

Detailed research findings have demonstrated the successful synthesis of defect-free cyclic P3HT with varying degrees of polymerization. These studies highlight the differences in the optoelectronic properties between linear and cyclic P3HT, with cyclic structures sometimes exhibiting blue-shifted absorption spectra due to the conformational constraints imposed by the ring structure.

The table below summarizes representative data for linear and macrocyclic P3HT derived from precursors synthesized using this compound.

| Polymer Type | Number-Average Molecular Weight (Mₙ) ( kg/mol ) | Polydispersity Index (PDI) | Absorption Maximum (λₘₐₓ) (nm) |

| Linear P3HT | 3.6 | 1.15 | 450 |

| Macrocyclic P3HT | 3.6 | 1.12 | 437 |

| Linear P3HT | 8.1 | 1.49 | Not Reported |

| Cyclic P3HT (C₁₄) | Not Reported | Not Reported | Not Reported |

| Cyclic P3HT (C₂₁) | Not Reported | Not Reported | Not Reported |

| Cyclic P3HT (C₂₆) | Not Reported | Not Reported | Not Reported |

| Cyclic P3HT (C₂₉) | Not Reported | Not Reported | Not Reported |

| Cyclic P3HT (C₄₃) | Not Reported | Not Reported | Not Reported |

Advanced Characterization of Poly 3 Hexylthiophene Derived from 2 Bromo 3 Hexylthiophene

Spectroscopic Analysis for Structural Elucidation

Spectroscopy provides an indispensable toolkit for analyzing the chemical structure, conformation, and electronic behavior of P3HT.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the chemical structure and, most importantly, the regioregularity of P3HT. rsc.orgwiley.com The polymerization of 2-bromo-3-hexylthiophene can lead to different linkages between monomer units: the desired head-to-tail (HT) coupling and the defect-inducing head-to-head (HH) and tail-to-tail (TT) couplings. mdpi.com ¹H NMR spectroscopy allows for the quantification of these linkages by analyzing the chemical shifts of the protons on the thiophene (B33073) ring and the α-methylene protons of the hexyl side chain. rsc.orgmdpi.com

In a highly regioregular P3HT sample (typically >95% HT), the ¹H-NMR spectrum shows a single sharp peak for the thiophene proton at approximately 6.98 ppm. mdpi.com The α-methylene protons adjacent to the thiophene ring appear as a distinct triplet at around 2.80 ppm. wiley.commdpi.com Conversely, the presence of regiorandom linkages (HH or TT) introduces steric repulsion, twisting the polymer backbone and altering the chemical environment. This results in additional, distinct peaks in the spectrum. For instance, HH linkages can be identified by a peak in the α-methylene region around 2.60 ppm. rsc.orgwiley.com By comparing the integration of the peak areas corresponding to HT and HH/TT linkages, the percentage of regioregularity (%RR) can be precisely calculated. wiley.com The presence of an undesired isomer, 2-bromo-4-hexylthiophene, during polymerization can also be identified as a source of TT-HH type defects. nih.gov

| Proton | Linkage Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Thiophene Ring Proton | Head-to-Tail (HT-HT) | ~6.98 | mdpi.com |

| Head-to-Head (HT-HH / TT-HH) | ~7.02 - 7.05 | mdpi.com | |

| α-Methylene Protons (-CH₂-) | Head-to-Tail (HT) | ~2.80 | wiley.commdpi.com |

| Head-to-Head (HH) | ~2.50 - 2.65 | rsc.orgwiley.com |

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for confirming the chemical identity of P3HT and providing qualitative insights into its structure. rsc.orgaip.org The technique probes the vibrational modes of molecules, and the resulting spectrum displays a series of absorption bands characteristic of the functional groups present. icm.edu.pl

For P3HT, the FTIR spectrum exhibits several key peaks. The sharp bands around 2850-2960 cm⁻¹ are assigned to the symmetric and asymmetric C-H stretching vibrations of the hexyl side chains. icm.edu.pltandfonline.com The vibrations associated with the conjugated thiophene ring are particularly informative. The symmetric and asymmetric C=C stretching modes within the aromatic ring typically appear at approximately 1455 cm⁻¹ and 1510 cm⁻¹, respectively. aip.orgicm.edu.pl A strong band observed around 820 cm⁻¹ is due to the out-of-plane C-H bending, a feature that is often associated with the coplanarity found in highly regioregular P3HT. wiley.com The C-S bond deformation in the thiophene ring can be identified by a peak near 725 cm⁻¹. aip.orgicm.edu.pl While FTIR confirms the successful polymerization, it is less quantitative than NMR for regioregularity but can be used to study chemical changes or interactions within composite materials. aip.orgacs.org

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~3056 | Aromatic C-H Stretch | aip.orgrsc.org |

| ~2953, ~2922, ~2853 | Asymmetric & Symmetric C-H Stretch (Hexyl) | tandfonline.comkinampark.com |

| ~1510 | Asymmetric C=C Ring Stretch | aip.orgkinampark.com |

| ~1455 | Symmetric C=C Ring Stretch | aip.orgicm.edu.pl |

| ~1376 | -CH₃ Bending | aip.orgicm.edu.pl |

| ~820 | C-H Out-of-Plane Bending (Aromatic) | wiley.comaip.org |

| ~725 | C-S-C Ring Deformation | tandfonline.comuobasrah.edu.iq |

Raman spectroscopy is highly sensitive to the molecular conformation and electronic structure of conjugated polymers, making it an excellent probe for conjugation length and crystallinity in P3HT. koreascience.kracs.org The Raman spectrum of P3HT is dominated by two main in-plane skeleton modes: the symmetric C=C stretching mode around 1445-1452 cm⁻¹ and the C-C intra-ring stretching mode near 1380 cm⁻¹. uobasrah.edu.iqacs.org

The characteristics of these peaks—position, width, and relative intensity—are strongly correlated with the degree of molecular order. acs.org In more ordered, crystalline regions, the polymer backbone is more planar, leading to a longer effective conjugation length. This increased π-electron delocalization results in several distinct changes in the Raman spectrum:

A significant shift of the C=C stretching mode to a lower wavenumber (frequency). acs.orgacs.org

A narrowing of the full width at half-maximum (FWHM) of the C=C peak, indicating a more uniform conformational environment. acs.orgacs.org

An increase in the intensity ratio of the C-C mode to the C=C mode (I1380/I1450). acs.org

By analyzing these spectral features, Raman spectroscopy can be used to quantify the fraction of ordered P3HT phase in thin films, providing a direct link between processing conditions, molecular structure, and the material's potential electronic performance. koreascience.kracs.org

| Spectral Feature | Disordered Phase | Ordered (Crystalline) Phase | Reference |

|---|---|---|---|

| C=C Stretch Peak Position | Higher Wavenumber (~1466 cm⁻¹) | Lower Wavenumber (~1445 cm⁻¹) | acs.org |

| C=C Stretch FWHM | Broader | Narrower | acs.orgacs.org |

| Intensity Ratio (IC-C / IC=C) | Lower | Higher | acs.org |

UV-Visible (UV-Vis) absorption and Photoluminescence (PL) spectroscopy are fundamental techniques for investigating the electronic transitions and aggregation behavior of P3HT in both solution and thin-film form. csir.co.za The UV-Vis spectrum of P3HT is characterized by a broad absorption band in the visible region (typically 450-650 nm), which corresponds to the π-π* electronic transition of the conjugated backbone. uobasrah.edu.iqrsc.org

In dilute solutions, where polymer chains are in a disordered, coiled conformation, the spectrum shows a single, broad peak. rsc.org However, in thin films, regioregular P3HT chains self-assemble into ordered aggregates. This interchain interaction and increased intrachain planarity lead to distinct changes in the absorption spectrum:

A red-shift (a shift to longer wavelengths) of the main absorption peak, indicating an increase in the average conjugation length. csir.co.zanih.gov

The appearance of a well-defined vibronic structure , with peaks or shoulders typically observed around 550 nm and 600 nm. csir.co.zarsc.org The peak at ~600 nm is often referred to as the "0-0" transition and its prominence is a strong indicator of interchain ordering (H-aggregation). rsc.orgnih.gov

PL spectroscopy, which measures the light emitted after photoexcitation, provides complementary information. The PL spectrum of P3HT typically shows a main emission peak around 580-600 nm. uobasrah.edu.iq The intensity of this emission is often quenched in well-ordered films due to efficient exciton (B1674681) dissociation or non-radiative decay pathways, which is a desirable characteristic for photovoltaic applications. scientific.net

| Spectroscopy | Feature | Typical Wavelength (nm) | Significance | Reference |

|---|---|---|---|---|

| UV-Vis Absorption | π-π* Transition Peak | ~510 - 525 | Main intrachain absorption | aip.orgnih.gov |

| Vibronic Shoulder (0-1) | ~550 | Indicates increased chain planarity and interchain ordering (aggregation) | csir.co.zanih.gov | |

| Vibronic Shoulder (0-0) | ~600 | csir.co.zanih.gov | ||

| Photoluminescence (PL) | Maximum Emission Peak | ~594 | Radiative recombination of excitons | uobasrah.edu.iq |

Raman Spectroscopy for Conjugation Length and Crystallinity

Microstructural and Morphological Characterization

The performance of a P3HT-based device is critically dependent on the solid-state packing and large-scale morphology of the thin film.

Atomic Force Microscopy (AFM) is a premier imaging technique for visualizing the surface topography and morphology of P3HT thin films at the nanoscale. bruker.comnih.gov Unlike electron microscopy, AFM does not require a vacuum and can provide three-dimensional surface profiles with high resolution. bruker.com By scanning a sharp tip over the sample surface, AFM generates both height and phase images.

Height Images provide quantitative data on the surface topography, including the root-mean-square (RMS) roughness, which is a measure of the surface's smoothness. researchgate.netnih.gov

Phase Images are sensitive to variations in material properties like adhesion and stiffness, often revealing fine details of the nanostructure that are not visible in the height image.

AFM studies of regioregular P3HT films frequently reveal the formation of semi-crystalline structures. researchgate.net Highly ordered films often exhibit a distinct nanofibrillar network morphology, where crystalline fibrils are embedded within an amorphous polymer matrix. researchgate.netrsc.org These nanofibrillar structures are thought to provide efficient pathways for charge transport, which is crucial for device performance. researchgate.net AFM can resolve these ordered domains, which can be on the order of tens of nanometers in diameter. nih.govacs.org The technique is invaluable for correlating processing parameters—such as solvent choice, spin-coating speed, and thermal annealing—with the resulting film morphology and, ultimately, its electronic properties. researchgate.netwiley.com

| Feature | Description | Significance | Reference |

|---|---|---|---|

| Nanofibrillar Networks | Interconnected, fiber-like crystalline structures. | Provide efficient pathways for charge transport. | researchgate.net |

| Crystalline Domains | Ordered regions where P3HT chains are well-packed. | Enhance charge carrier mobility. | nih.govacs.org |

| Amorphous Regions | Disordered regions with coiled polymer chains. | Lower mobility compared to crystalline domains. | nih.gov |

| Surface Roughness (RMS) | A statistical measure of the variation in surface height. | Impacts interfacial contact in multilayer devices. | researchgate.netnih.gov |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the nanoscale morphology of P3HT thin films. Studies using TEM have revealed that P3HT synthesized from this compound can form well-defined, self-assembled structures. For instance, in blends with other materials, P3HT often forms fibrillar or nanocrystalline domains. The size, shape, and connectivity of these domains are critical for efficient charge transport.

In the context of P3HT-based composites, such as those with titanium dioxide (TiO2) nanotubes, TEM analysis confirms the grafting of the polymer onto the nanotube surface. nih.gov This intimate interface is crucial for efficient photoinduced charge transfer between the two components. nih.gov Furthermore, TEM has been instrumental in visualizing the morphology of P3HT in block copolymers, where it can form distinct, microphase-separated domains. frontiersin.org For example, in P3HT-b-poly(4-vinylpyridine) block copolymers, TEM images show the self-assembly into ordered structures, which is vital for creating well-defined donor-acceptor interfaces in organic photovoltaic applications. uni-bayreuth.de

X-ray Diffraction (XRD) and Scattering (e.g., GISAXS/GIWAXS)

X-ray-based techniques are indispensable for probing the crystalline structure and molecular packing of P3HT.

X-ray Diffraction (XRD): XRD patterns of P3HT films typically show a prominent diffraction peak corresponding to the lamellar stacking of the polymer chains. rsc.orgrsc.org The position of this peak provides information about the interlayer spacing, which is influenced by the length of the alkyl side chains. The crystallinity of P3HT films, which can be affected by factors such as the degree of bromination, can be assessed through the intensity and width of the diffraction peaks. rsc.org For instance, increasing the degree of bromination in P3HT has been shown to decrease the crystallinity of the polymer film. rsc.org In composites with materials like TiO2 quantum dots, XRD has revealed that an increasing concentration of the quantum dots can lead to a higher amount of amorphous regions in the P3HT polymer. mdpi.com

Grazing-Incidence Small-Angle and Wide-Angle X-ray Scattering (GISAXS/GIWAXS): These surface-sensitive techniques provide detailed information about the morphology and crystal orientation of P3HT thin films. sgservice.com.twgithub.ioresearchgate.netmdpi.com GIWAXS is particularly useful for determining the orientation of the polymer backbones with respect to the substrate, which can be either "edge-on" or "face-on". sgservice.com.twresearchgate.netgisaxs.com The preferred orientation has significant implications for charge transport in devices. For example, an "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally favorable for in-plane charge transport in transistors. gisaxs.com

GISAXS, on the other hand, probes larger-scale structures, such as the size and spacing of crystalline domains and the morphology of phase-separated blends. ntu.edu.twaip.orgnih.gov In P3HT-based bulk heterojunction solar cells, GISAXS can be used to characterize the nanoscale phase separation between the polymer donor and the fullerene acceptor, which is critical for efficient charge generation and collection. ntu.edu.tw The combination of GISAXS and GIWAXS allows for a comprehensive understanding of the multi-scale morphology of P3HT films, from molecular packing to domain organization. ntu.edu.tw

| Technique | Parameter Measured | Typical Value/Observation | Reference |

|---|---|---|---|

| XRD | Lamellar Spacing | Diffraction peak around 5.4° (Cu Kα) | rsc.org |

| GIWAXS | Molecular Orientation | "Edge-on" or "Face-on" stacking | sgservice.com.twresearchgate.netgisaxs.com |

| GISAXS | Nanoscale Morphology | Characterizes domain size and phase separation | ntu.edu.twaip.orgnih.gov |

Understanding Microphase Separation in Block Copolymers

When P3HT derived from this compound is incorporated into block copolymers, it can undergo microphase separation, leading to the formation of ordered nanostructures. mdpi.comfigshare.com This phenomenon is driven by the chemical incompatibility between the P3HT block and the other polymer block. The resulting morphologies, such as lamellae, cylinders, or spheres, are of great interest for applications in organic electronics, as they allow for the creation of well-defined donor-acceptor interfaces on the nanoscale. uni-bayreuth.demdpi.com

The final morphology of these block copolymers is determined by a delicate interplay between microphase separation and the crystallization of the P3HT block. acs.orgescholarship.org For instance, in all-conjugated diblock copolymers like poly(3-butylthiophene)-b-poly(3-dodecylthiophene), the crystallization of one block can influence the subsequent crystallization and morphology of the other. acs.org In some systems, the strong tendency of P3HT to crystallize can dominate the morphology, leading to fibrillar structures rather than well-defined microphase-separated domains. escholarship.org However, strategies such as introducing random copolymers can suppress crystallization and promote microphase separation. escholarship.org The ability to control these competing processes is crucial for tailoring the nanoscale morphology and, consequently, the performance of devices based on these materials. figshare.com

Electrochemical Characterization

The electrochemical properties of P3HT are fundamental to its function in electronic devices. These properties are typically investigated using techniques such as cyclic voltammetry.

Cyclic Voltammetry for Energy Levels (HOMO, LUMO)

Cyclic voltammetry (CV) is a standard electrochemical technique used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of P3HT. nih.govresearchgate.netresearchgate.netrsc.org The onset oxidation and reduction potentials obtained from the CV curve are used to calculate these energy levels. While the HOMO level of P3HT is consistently reported in a narrow range (around -4.9 eV to -5.2 eV), the reported values for the LUMO level show a broader range. researchgate.netresearchgate.netucla.edu

The HOMO level is a critical parameter as it determines the open-circuit voltage of a solar cell when P3HT is used as the donor material. ucla.edu By chemically modifying the P3HT backbone or by creating copolymers, it is possible to tune these energy levels to better match the acceptor material and improve device performance. ucla.edu

| Energy Level | Typical Range (eV) | Reference |

|---|---|---|

| HOMO | -4.9 to -5.3 | researchgate.netucla.edu |

| LUMO | -2.70 to -3.53 | researchgate.net |

Redox Behavior and Doping Studies

The redox behavior of P3HT is central to its ability to conduct charge. Doping, which involves the partial oxidation (p-doping) or reduction (n-doping) of the polymer backbone, introduces charge carriers (polarons and bipolarons) and significantly increases its conductivity. mdpi.comacs.orgethz.chosti.gov CV studies reveal the reversible nature of the doping/undoping process. acs.org

The type of dopant anion has been shown to influence the reversibility of the doping process and the stability of the doped state. acs.org For example, irreversible doping can be achieved with certain anions, leading to a sustained increase in conductivity. acs.org Doping can also be achieved through chemical methods, and the level of doping can be quantified by comparing the optical absorption spectra of the doped polymer to electrochemically oxidized samples. nih.gov Studies have shown that the location of the dopant molecules within the semicrystalline structure of P3HT—whether in the crystalline or amorphous domains—has a significant impact on the stability of its thermoelectric properties. wiley.com This controlled doping is essential for applications ranging from organic transistors to thermoelectric devices. nih.govwiley.com

Applications of P3ht Derived from 2 Bromo 3 Hexylthiophene in Organic Electronics

Organic Photovoltaics (OPVs) / Organic Solar Cells (OSCs)

P3HT is a key electron donor material in the active layer of organic solar cells, often blended with an electron acceptor to form a bulk heterojunction (BHJ) structure. mdpi.comrsc.orgaip.org This configuration is central to the operation of many organic photovoltaic devices. The performance of these solar cells is intricately linked to the properties of the P3HT and the morphology of the active layer.

Bulk Heterojunction Morphologies

The efficiency of P3HT-based organic solar cells is critically dependent on the morphology of the active layer, which consists of a blend of P3HT as the electron donor and an acceptor material, commonly a fullerene derivative like mdpi.commdpi.com-phenyl-C61-butyric acid methyl ester (PCBM). nih.govacs.org The ideal morphology is a bicontinuous, interpenetrating network of the donor and acceptor phases, which maximizes the interfacial area for exciton (B1674681) dissociation while providing continuous pathways for charge transport to the respective electrodes. nih.gov

The formation of this nanoscale morphology can be influenced by various processing parameters. acs.org For instance, thermal annealing of the P3HT:PCBM blend can induce the formation of a nanoscopic, bicontinuous morphology within seconds at 150°C. acs.org Studies have shown that P3HT and PCBM are highly miscible and exhibit rapid interdiffusion. acs.org However, prolonged thermal annealing can lead to the growth of PCBM crystals, which may roughen the interface. nih.gov A "rivers and streams" model has been proposed to describe the complex morphology, which includes crystalline P3HT, crystalline PCBM, and a homogeneous mixture of the two. nih.gov The miscibility limit of PCBM in P3HT is suggested to be around 20%. nih.gov The morphology of the active layer is not static and can degrade over time, for example, through solvent-induced crystallization of PCBM, which has been identified as a primary reason for device failure. tum.de

Active Layer Optimization

Optimizing the active layer is a crucial step in maximizing the power conversion efficiency (PCE) of P3HT-based organic solar cells. This involves fine-tuning various parameters, including the active layer thickness, the choice of solvent, and post-deposition treatments like thermal annealing.

The thickness of the P3HT:PCBM active layer plays a significant role in device performance. Studies have investigated a range of thicknesses, for example, from 65 to 266 nm, to find the optimal value that balances light absorption and charge extraction. researchgate.netshu.ac.uk One study found that an active layer thickness of 180 nm, combined with a 5 nm calcium layer, resulted in the highest predicted performance. iust.ac.ir Another study identified an optimal thickness of 95 nm, which yielded a PCE of 3.846%. shu.ac.uk

The choice of solvent to dissolve the P3HT:PCBM blend also impacts the active layer's morphology and crystallinity. Solvents such as chloroform (B151607), chlorobenzene (B131634), and dichlorobenzene have been used, with co-solvents sometimes employed to achieve optimal results. shu.ac.uk For instance, a co-solvent of chlorobenzene and chloroform led to a solar cell with a PCE of 2.73%. shu.ac.uk

Post-deposition thermal annealing is a widely used technique to improve the performance of P3HT:PCBM solar cells. mdpi.com Annealing the active layer, typically at temperatures between the glass transition and melting points of the polymer, can enhance the crystallinity of P3HT and improve charge carrier mobility. aip.org Studies have shown that annealing at temperatures around 140°C can significantly boost PCE, with one report showing an increase to 5.5%. shu.ac.uk The duration of annealing is also a critical parameter, with optimal times varying depending on the temperature. aip.org

| Parameter | Optimized Value/Condition | Resulting Performance Metric | Reference |

| Active Layer Thickness | 95 nm | PCE = 3.846% | shu.ac.uk |

| Active Layer Thickness | 180 nm | High predicted IPCE | iust.ac.ir |

| Annealing Temperature | 140 °C | PCE = 5.5% | shu.ac.uk |

| Solvent | Chlorobenzene:Chloroform co-solvent | PCE = 2.73% | shu.ac.uk |

Influence of Polymer Characteristics on Device Efficiency

The intrinsic properties of the P3HT polymer, such as its regioregularity and molecular weight, have a profound impact on the performance of organic solar cells.

Regioregularity (RR) refers to the consistency of the side-chain positioning on the polymer backbone. A high regioregularity (HT > 99%) leads to better π-π stacking and improved crystallinity, which in turn enhances charge transport. rsc.orgresearchgate.net The presence of regiodefects can cause the polymer backbone to twist, reducing chain ordering and negatively affecting device performance. researchgate.net However, some studies have found that P3HT with RR of 94% and 98% can yield similar solar cell performance, suggesting that other factors like molecular weight also play a significant role. rsc.org

Molecular Weight (MW) of P3HT is another critical parameter. Higher molecular weight P3HT generally leads to improved device performance, which is often attributed to enhanced crystallinity and better interconnection between crystalline domains. rsc.org One study reported a record average efficiency of 3.8% for as-cast devices using P3HT with a molecular weight of 44 kDa. rsc.org However, the optimal molecular weight can also depend on the specific acceptor used. For instance, with a silicon phthalocyanine (B1677752) non-fullerene acceptor, a moderately low P3HT molecular weight of 35 kDa yielded the maximum power conversion efficiency. rsc.org

The interplay between regioregularity and molecular weight is complex. A study by Kim et al. showed that higher RR batches also had higher MW, suggesting a combined influence on the improved device performance. rsc.org The optimization of these polymer characteristics is crucial for achieving high-efficiency organic solar cells.

| P3HT Property | Effect on Device Performance | Reference |

| High Regioregularity (>99%) | Improved crystallinity and charge transport | rsc.org |

| Molecular Weight (44 kDa) | Record average efficiency of 3.8% in as-cast devices | rsc.org |

| Molecular Weight (35 kDa) | Maximum PCE with a specific non-fullerene acceptor | rsc.org |

Donor-Acceptor Copolymers

While P3HT is widely used in blend-based bulk heterojunctions, it can also be incorporated into donor-acceptor (D-A) block copolymers. In these materials, the P3HT segment acts as the electron donor and is covalently bonded to an electron-accepting polymer block. This architecture offers the potential for well-defined, self-assembled nanostructures that can benefit charge separation and transport.

The performance of OPVs based on D-A block copolymers can be strongly dependent on the molecular weight of the polymer. For example, in a P3HT-b-PPerAcr block copolymer system, a decrease in molecular weight by half resulted in a nearly tenfold reduction in device performance. uni-bayreuth.de This was attributed to a smaller domain size and reduced P3HT crystallinity, leading to lower hole carrier mobility. uni-bayreuth.de

All-polymer solar cells have also been fabricated using blends of P3HT with other D-A block copolymers. In one instance, blending P3HT with a D-A block copolymer acceptor, P15, resulted in a power conversion efficiency of 1.28% after thermal annealing. nih.gov Furthermore, fully conjugated D-A diblock copolymers composed of a P3HT donor and a diketopyrrolopyrrole (DPP)-based acceptor have been synthesized, forming well-ordered nanostructures with domain lengths of about 30 nm. nih.gov

Organic Field-Effect Transistors (OFETs)

P3HT synthesized from 2-bromo-3-hexylthiophene is a benchmark p-type semiconductor for organic field-effect transistors (OFETs). tcichemicals.comntu.edu.tw Its ability to form ordered, crystalline structures facilitates efficient charge transport, a key requirement for high-performance transistors.

Charge Carrier Mobility

Charge carrier mobility is a critical parameter for OFETs, determining the switching speed and current-carrying capacity of the device. The mobility of P3HT is highly dependent on its molecular structure and the morphology of the thin film.

The regioregularity of P3HT is a crucial factor influencing charge carrier mobility. Highly regioregular P3HT allows for the formation of well-ordered lamellar structures due to π-π interactions between the polymer chains, which significantly enhances charge mobility within these ordered regions. ntu.edu.tw The dominant charge transport route within these ordered domains is believed to be along the intrachain direction. ntu.edu.tw

The molecular weight (MW) of P3HT also has a significant impact on charge carrier mobility. An increase in molecular weight has been shown to lead to a substantial increase in mobility. For example, one study reported a mobility increase from 10⁻⁶ to 10⁻² cm² V⁻¹ s⁻¹ as the molecular weight was increased. ntu.edu.tw Another study demonstrated an increase in field-effect mobility from 1.7 × 10⁻⁶ to 9.4 × 10⁻³ cm² V⁻¹ s⁻¹ as the molecular weight increased from 3.2 to 31.1 kg/mol . aip.org This is often attributed to the longer polymer chains providing better connectivity between the ordered crystalline domains. stanford.edu